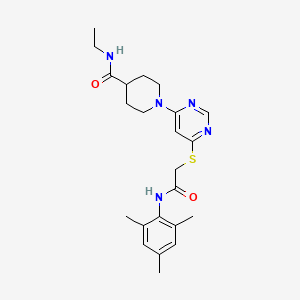

N-ethyl-1-(6-((2-(mesitylamino)-2-oxoethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-1-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O2S/c1-5-24-23(30)18-6-8-28(9-7-18)19-12-21(26-14-25-19)31-13-20(29)27-22-16(3)10-15(2)11-17(22)4/h10-12,14,18H,5-9,13H2,1-4H3,(H,24,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMMLEOBMCXKKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-1-(6-((2-(mesitylamino)-2-oxoethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of a piperidine ring, a pyrimidine moiety, and a thioether functional group. Its structure can influence its interaction with biological systems, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it may affect the activity of protein kinases or phosphatases, which play crucial roles in various physiological processes.

- Receptor Modulation : this compound may act as a modulator of neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic effects in neurological disorders.

Pharmacological Evaluations

Several studies have evaluated the pharmacological profile of this compound:

- In Vitro Studies : Initial assessments have indicated that the compound exhibits significant inhibitory activity against specific ion channels, particularly T-type calcium channels. This action can lead to vasodilation and reduced blood pressure without causing reflex tachycardia, making it a candidate for cardiovascular therapies .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of the compound in reducing hypertension. For example, oral administration in spontaneously hypertensive rats showed promising results in lowering blood pressure effectively .

- Toxicology Studies : Preliminary toxicity assessments suggest that this compound does not exhibit significant acute toxicity, indicating a favorable safety profile for further development.

Case Study 1: Cardiovascular Effects

A study focused on the effects of this compound on cardiovascular health revealed its potential as an antihypertensive agent. The results indicated that it effectively lowered systolic and diastolic blood pressure in hypertensive models without adverse effects on heart rate, suggesting a unique mechanism that avoids common side effects associated with traditional antihypertensives.

Case Study 2: Neuropharmacology

Research investigating the neuropharmacological properties found that this compound could modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may provide therapeutic benefits for conditions such as depression and anxiety disorders.

Data Summary

| Activity | Effect | Study Type |

|---|---|---|

| T-type Calcium Channel Inhibition | Vasodilation, reduced BP | In Vitro/In Vivo |

| Neurotransmitter Modulation | Potential antidepressant effects | In Vivo |

| Toxicity Assessment | Low toxicity | Toxicology Studies |

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperidine-Pyrimidine Derivatives

| Compound Name | Core Structure | Substituents | Unique Features |

|---|---|---|---|

| Target Compound | Piperidine-4-carboxamide + pyrimidine | 2-(Mesitylamino)-2-oxoethylthio group | High steric bulk from mesityl group; thioether linkage enhances metabolic stability |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Piperidine-4-carboxamide + pyrrolopyrimidine | Amino group at C4 of piperidine | Pyrrolopyrimidine core enhances DNA-binding affinity, relevant in kinase inhibition |

| N-(2,4-dimethoxyphenyl)methyl derivatives | Piperidine-4-carboxamide + pyrimidine | 2,4-Dimethoxyphenyl and 4-ethylphenoxy groups | Methoxy groups improve solubility; phenoxy group modulates receptor selectivity |

| N-(3-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | Piperidine-4-carboxamide + pyrimidine | 3-Chlorobenzyl and phenoxy groups | Chlorine atom increases lipophilicity; phenoxy group enhances π-π stacking in target binding |

Key Observations:

- Thioether vs.

- Mesityl Group Impact: The mesitylamino substituent provides steric hindrance that may reduce off-target interactions compared to smaller aryl groups (e.g., chlorobenzyl in ) .

Key Observations:

- Kinase Inhibition : The target compound’s pyrimidine-piperidine scaffold is shared with kinase inhibitors like pyrrolopyrimidine derivatives (), but its mesityl group may confer selectivity for specific kinase isoforms.

- Metabolic Stability : Thioether and mesityl groups in the target compound likely reduce cytochrome P450-mediated metabolism compared to compounds with methylthio or methoxy groups (e.g., ) .

Key Observations:

- Steric Challenges : The target compound’s synthesis is complicated by the bulky mesityl group, necessitating optimized coupling conditions (e.g., elevated temperatures or polar aprotic solvents) .

- Modularity : Compounds like N-(3-chlorobenzyl) derivatives () are more synthetically accessible due to smaller substituents, enabling higher yields in fragment-based approaches.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what challenges arise in its multi-step preparation?

The synthesis typically involves sequential coupling of the pyrimidine-thioether, piperidine-carboxamide, and mesitylamino moieties. Key steps include:

- Thioether formation : Reacting a 6-mercaptopyrimidine intermediate with a bromoacetyl-mesitylamino precursor under basic conditions (e.g., DIPEA in DMF) to form the thioether linkage .

- Piperidine coupling : Using peptide coupling agents (e.g., HATU or EDC) to attach the N-ethylpiperidine-carboxamide group to the pyrimidine core .

- Challenges : Low yields in thioether formation due to steric hindrance from the mesityl group, and purification difficulties caused by byproducts from incomplete coupling reactions .

Q. What spectroscopic and chromatographic methods are effective for structural characterization and purity assessment?

- NMR Spectroscopy : H and C NMR are critical for confirming the piperidine ring conformation, thioether linkage, and mesitylamino substituents. Aromatic proton signals in the pyrimidine ring (δ 8.0–8.5 ppm) and mesityl methyl groups (δ 2.1–2.3 ppm) are diagnostic .

- HPLC-MS : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% formic acid) ensures purity (>95%) and confirms molecular weight via mass spectrometry .

Q. What safety precautions are necessary when handling this compound?

Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes), it requires:

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods during weighing and synthesis.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

- Solvent Optimization : Replacing polar aprotic solvents (DMF) with THF or dichloromethane may reduce side reactions in thioether formation .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) can enhance coupling efficiency in piperidine attachment steps .

- Temperature Control : Lowering reaction temperatures during mesitylamino group introduction minimizes decomposition .

Q. How do structural modifications (e.g., mesitylamino vs. other substituents) impact biological activity?

Comparative studies with analogs (e.g., replacing mesitylamino with phenylamino or cyclopropyl groups) reveal:

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

Q. How can computational methods complement experimental data to elucidate mechanism of action?

- Molecular Docking : Utilize the compound’s InChI key or SMILES string (e.g., from PubChem) to model binding poses with target proteins like kinases.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to predict binding affinity trends .

Q. What in vitro/in vivo models are appropriate for preliminary pharmacological evaluation?

- In Vitro : Cell viability assays (MTT) in cancer lines (e.g., HCT-116) and enzyme inhibition assays (e.g., kinase activity via ADP-Glo™).

- In Vivo : Xenograft models in mice to assess tumor growth inhibition, paired with pharmacokinetic studies to measure bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.